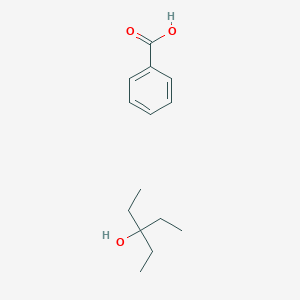
2-Bromo-2-nitro-1-phenylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-nitro-1-phenylpropane-1,3-diol is an organic compound known for its antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products. The compound is characterized by its white to yellow crystalline appearance and is soluble in water, ethanol, and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is typically synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the following steps:
Nitroaldol Reaction: Nitromethane reacts with formaldehyde to form di(hydroxymethyl)nitromethane.
Bromination: Di(hydroxymethyl)nitromethane is then brominated to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in large quantities, primarily in China, to meet global demand .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Nitro and bromo derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Azide and thiol derivatives.
Scientific Research Applications
2-Bromo-2-nitro-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a preservative in chemical formulations.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Utilized as a preservative in pharmaceuticals and as an antimicrobial agent in medical devices.
Industry: Applied in the preservation of cosmetics, personal care products, and industrial water systems.
Mechanism of Action
The antimicrobial action of 2-Bromo-2-nitro-1-phenylpropane-1,3-diol involves the oxidation of thiol groups in bacterial cell membranes, leading to the formation of disulfide bonds. This disrupts the cell membrane, causing cell lysis and death. Additionally, the compound releases active bromine species that interact with cellular proteins, further inhibiting bacterial growth .
Comparison with Similar Compounds
2-Bromo-2-nitro-1,3-propanediol:
2-Nitro-2-bromo-1,3-propanediol: Another compound with comparable antimicrobial activity.
Uniqueness: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is unique due to its phenyl group, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as an antimicrobial agent .
Properties
CAS No. |
22632-03-7 |
|---|---|
Molecular Formula |
C9H10BrNO4 |
Molecular Weight |
276.08 g/mol |
IUPAC Name |
2-bromo-2-nitro-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H10BrNO4/c10-9(6-12,11(14)15)8(13)7-4-2-1-3-5-7/h1-5,8,12-13H,6H2 |
InChI Key |
RCSJLZIZOJDUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)([N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


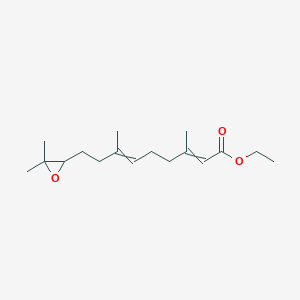
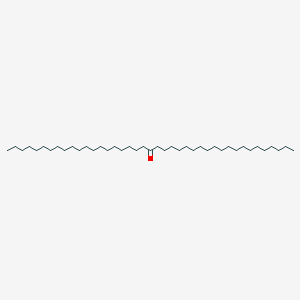
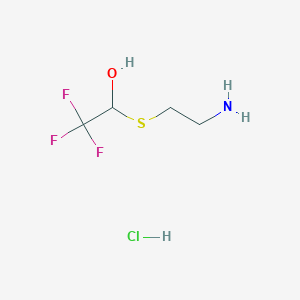
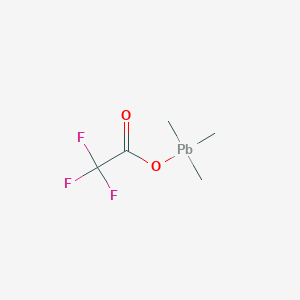

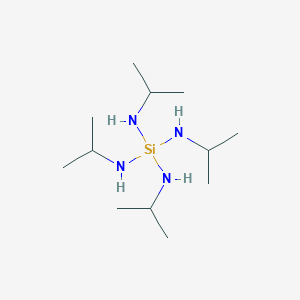
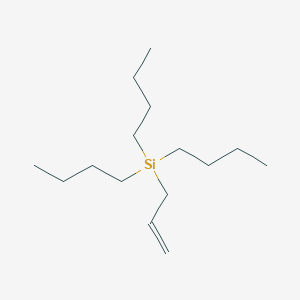


![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)



